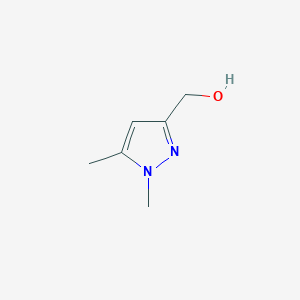
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
Overview
Description
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a chemical compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary targets of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol are metal ions, specifically copper (II) ions . These ions are crucial in the catalytic activity of certain enzymes, such as catecholase .
Mode of Action
This compound, as a pyrazole-based ligand, coordinates with metal ions through its pyrazole sp2-nitrogen . This interaction enhances the catalytic activity of the metal ions, particularly in the oxidation reaction of catechol to o-quinone .
Biochemical Pathways
The compound affects the biochemical pathway involving the oxidation of catechol to o-quinone . This reaction is catalyzed by the enzyme catecholase, which contains copper (II) ions at its active sites . The compound, acting as a ligand, enhances the catalytic activity of these ions, thereby influencing the pathway .
Pharmacokinetics
Its molecular weight (12616) and formula (C6H10N2O) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the enhanced catalytic activity of copper (II) ions in the oxidation of catechol to o-quinone . This leads to excellent catalytic activities for this reaction .
Action Environment
The action of this compound is influenced by several environmental factors. The type of solvent, the type of metal ion, the anion in the metal salt, and the ratios of ligands and metal salts all impact the formation of complexes and thus the compound’s catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the desired product.
Industrial Production Methods: For industrial-scale production, the use of dimethyl sulfate in an alkaline medium as the alkylation agent is preferred due to its cost-effectiveness and higher yield . The reaction is conducted in a 20% aqueous solution of sodium hydroxide at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol: Similar in structure but differs in the position of the hydroxyl group.
(1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol: Another isomer with different substitution patterns on the pyrazole ring.
Uniqueness: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and in synthetic applications .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBMHIHXRARJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380020 | |
| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153912-60-8 | |
| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B139763.png)
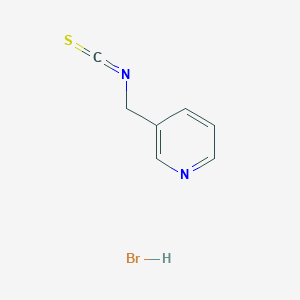



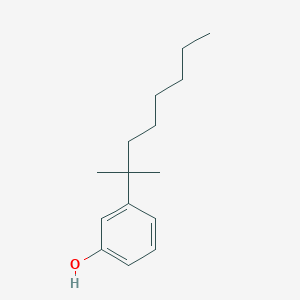
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)

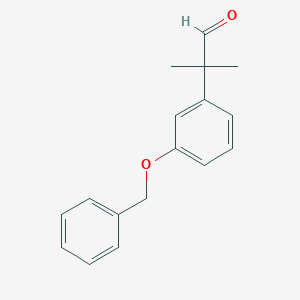

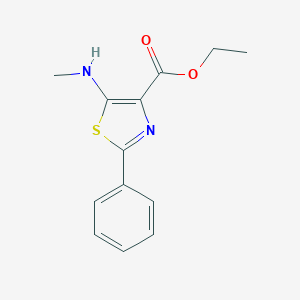

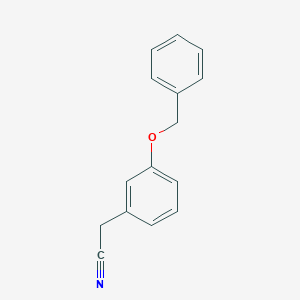
![[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B139798.png)
